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Compound of Interest

Compound Name: 3-Methoxy-4-nitroaniline

Cat. No.: B176388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Methoxy-4-nitroaniline (CAS No. 16292-88-9). Due to the limited availability of public
spectroscopic data for this specific compound, this document focuses on providing detailed,
standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectra. These methodologies are presented to guide
researchers in obtaining and interpreting their own data for 3-Methoxy-4-nitroaniline.

Chemical Structure and Properties

o |[UPAC Name: 3-Methoxy-4-nitroaniline

e CAS Number: 16292-88-9

e Molecular Formula: C7HsN203[1]

e Molecular Weight: 168.15 g/mol [1]

o Appearance: Solid (specific color not detailed in publicly available data)

e Melting Point: 127 °C

Spectroscopic Data
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A thorough search of publicly accessible scientific databases and chemical supplier information
did not yield specific, quantitative NMR, IR, and UV-Vis spectroscopic data for 3-Methoxy-4-
nitroaniline. The following tables are provided as a template for researchers to populate with
their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1. tH NMR Spectroscopic Data of 3-Methoxy-4-nitroaniline

Coupling
Multiplicity Integration Constant (J) Assignment
Hz

Chemical Shift
(3) ppm

Data not

available

Data not

available

Data not

available

Data not

available

Table 2: 13C NMR Spectroscopic Data of 3-Methoxy-4-nitroaniline
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Chemical Shift (8) ppm Assighment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of 3-Methoxy-4-nitroaniline

Wavenumber (cm—?) Intensity Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of 3-Methoxy-4-nitroaniline

Molar Absorptivity (g) (L

Solvent Amax (nm)
mol~* cm™?)

Data not available Data not available Data not available
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Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid
aromatic compound like 3-Methoxy-4-nitroaniline.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the molecular structure.
Methodology:

o Sample Preparation: A sample of 3-Methoxy-4-nitroaniline (typically 5-25 mg for *H NMR
and 20-100 mg for 33C NMR) is dissolved in approximately 0.5-1.0 mL of a deuterated
solvent (e.g., CDCIs, DMSO-ds, or Acetone-ds) in a standard 5 mm NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), is often added for
chemical shift calibration.

e Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

o Data Acquisition for tH NMR: The spectrometer is tuned to the proton frequency. A standard
one-pulse experiment is typically performed. Key parameters to set include the spectral
width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a
greater number of scans will be required to achieve an adequate signal-to-noise ratio.

o Data Acquisition for 13C NMR: The spectrometer is tuned to the carbon-13 frequency. A
proton-decoupled experiment is standard to simplify the spectrum to single lines for each
unique carbon atom. Due to the low natural abundance of 13C, a significantly larger number
of scans and a longer relaxation delay may be necessary compared to *H NMR.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the frequency-domain spectrum. Phase correction and baseline correction are
applied. The chemical shifts are referenced to TMS (0.00 ppm).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):
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e Sample Preparation: A small amount of 3-Methoxy-4-nitroaniline (1-2 mg) is finely ground
with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

o Pellet Formation: The ground mixture is transferred to a pellet press. A vacuum is applied to
remove any trapped air, and high pressure is exerted to form a thin, transparent or
translucent pellet.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
The spectrum is typically recorded over the mid-infrared range (4000-400 cm™—1).

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to yield the final IR spectrum of the compound.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which correspond to
electronic transitions within the molecule.

Methodology:

o Sample Preparation: A stock solution of 3-Methoxy-4-nitroaniline is prepared by accurately
weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent
(e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain a
concentration that gives an absorbance reading within the optimal range of the instrument
(typically 0.1-1.0).

 Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Data Acquisition: A pair of matched quartz cuvettes are used. One cuvette is filled with the
pure solvent (the blank), and the other is filled with the sample solution. The instrument is
first zeroed with the blank cuvette in both the sample and reference beams. The UV-Vis
spectrum is then recorded, typically over a range of 200-800 nm.
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» Data Analysis: The wavelength of maximum absorbance (Amax) is identified from the
spectrum. The molar absorptivity (€) can be calculated using the Beer-Lambert law (A = ecl),
where A is the absorbance at Amax, c is the molar concentration of the sample, and | is the

path length of the cuvette (typically 1 cm).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methoxy-4-nitroaniline.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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